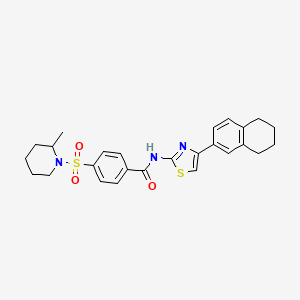

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3S2/c1-18-6-4-5-15-29(18)34(31,32)23-13-11-20(12-14-23)25(30)28-26-27-24(17-33-26)22-10-9-19-7-2-3-8-21(19)16-22/h9-14,16-18H,2-8,15H2,1H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYUATRYHWTTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting from a suitable precursor such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

Attachment of the Tetrahydronaphthalene Group: The tetrahydronaphthalene moiety is introduced via Friedel-Crafts alkylation or similar methods.

Sulfonylation: The piperidine ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.

Coupling Reactions: The final coupling of the thiazole derivative with the sulfonylated piperidine and benzamide is achieved through amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the thiazole ring or the sulfonyl group, potentially yielding thioethers or amines.

Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced thiazole derivatives or amines.

Substitution: Various substituted benzamides or thiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in the study of enzyme inhibition, receptor binding, and as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, it could act by binding to a receptor or enzyme, altering its activity. The sulfonyl group and thiazole ring are known to interact with protein active sites, potentially inhibiting enzyme function or modulating receptor activity.

Comparison with Similar Compounds

Benzamide Derivatives with Tetrahydronaphthalenyl-Thiazole Cores

Compounds 6 , 7 , and 8 () share the N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide scaffold but differ in the benzamide substituents:

- 6 : 3-Trifluoromethylphenyl (yield: 15%, HPLC purity: 95.5%)

- 7 : 4-Bromophenyl (yield: 50%, HPLC purity: 95.3%)

- 8 : 4-Isopropoxyphenyl (yield: 12%, HPLC purity: 97.9%)

These derivatives highlight the impact of electron-withdrawing (e.g., -Br, -CF₃) versus electron-donating (-O-iPr) groups on synthetic efficiency and purity. The lower yield of 6 and 8 may reflect steric hindrance or reactivity challenges with bulky substituents during amide coupling .

Halogen-Substituted Benzamides

Compounds 14 (3-fluorophenyl) and 15 (4-chlorophenyl) () demonstrate how halogen placement affects physicochemical properties. 15 achieved a higher yield (57%) than 14 (36%), suggesting para-substitution favors reaction kinetics in General Procedure A. Both maintained >95% HPLC purity, indicating halogenated benzamides are synthetically robust .

Sulfonamide-Based Analogues

describes sulfonamide-containing 1,2,4-triazoles (e.g., compounds 7–9 ), which exhibit tautomerism between thione and thiol forms. Unlike the target compound’s stable sulfonyl-piperidine linkage, these triazoles require alkaline conditions for cyclization and show tautomer-dependent spectral properties (e.g., absence of νS-H in IR, confirming thione dominance) .

further reports sulfathiazole derivatives (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide), synthesized via sulfonyl chloride reactions. These lack the thiazole-tetrahydronaphthalenyl motif but share the sulfonamide pharmacophore, underscoring its versatility in medicinal chemistry .

Table 1: Key Parameters of Analogous Compounds

Mechanistic and Functional Insights

- Synthetic Efficiency : Electron-deficient benzoyl chlorides (e.g., 4-Br, 4-Cl) generally afford higher yields due to enhanced electrophilicity, whereas steric bulk (e.g., -O-iPr) reduces reactivity .

- Stability : Sulfonamide-linked piperidine (as in the target compound) likely improves metabolic stability compared to labile thione tautomers in triazoles .

- Spectroscopic Trends : IR and NMR data consistently validate substituent identity (e.g., CF₃ groups show distinct ¹H NMR shifts, while νC=O confirms amide integrity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.